3-Bromostyrene: A Comprehensive Technical Guide for Researchers
3-Bromostyrene: A Comprehensive Technical Guide for Researchers
CAS Number: 2039-86-3
Synonyms: 1-Bromo-3-vinylbenzene, m-Bromostyrene
This technical guide provides an in-depth overview of 3-Bromostyrene, a versatile reagent widely utilized in organic synthesis, particularly in the fields of polymer science and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.
Core Properties and Specifications
3-Bromostyrene is a clear, colorless to light yellow liquid. Its bifunctional nature, featuring both a reactive vinyl group and a bromo-substituted aromatic ring, makes it an excellent building block for a variety of chemical transformations. Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of 3-Bromostyrene
| Property | Value | Reference(s) |
| CAS Number | 2039-86-3 | [1] |
| Molecular Formula | C₈H₇Br | [2] |
| Molecular Weight | 183.05 g/mol | [1] |
| Density | 1.406 g/mL at 25 °C | [2] |
| Boiling Point | 74-75 °C at 3 mmHg | [2] |
| Refractive Index (n20/D) | 1.591 | [2] |
| Flash Point | 68 °C | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, diethyl ether, and THF. | [3] |
| Purity (Typical) | ≥97% | |
| Stabilizer | Often contains a small amount (e.g., 0.1%) of an inhibitor like 3,5-di-tert-butylcatechol to prevent polymerization. |
Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for the identification and characterization of 3-Bromostyrene. The following data are typical for this compound.
Table 2: Summary of Spectroscopic Data for 3-Bromostyrene
| Technique | Key Data and Interpretation |
| ¹H NMR | The proton NMR spectrum displays characteristic signals for both the vinyl and the aromatic protons. The vinyl group protons typically appear as a multiplet system (an AMX or ABC system) between δ 5.0 and 7.0 ppm. The aromatic protons appear as multiplets in the region of δ 7.0-7.6 ppm. The splitting patterns are complex due to meta-coupling. |
| ¹³C NMR | The carbon NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The vinyl carbons typically appear between δ 110 and 140 ppm. The aromatic carbons are found between δ 120 and 145 ppm, with the carbon atom bonded to the bromine atom (C-Br) being a key signal in this region. The C-Br signal is typically found around 122 ppm. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands. Key peaks include C-H stretching of the vinyl group (~3080 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=C stretching of the vinyl group and aromatic ring (~1630 cm⁻¹ and ~1590, 1470 cm⁻¹ respectively), and a strong C-Br stretching band in the fingerprint region (~690 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity at m/z 182 and 184. The base peak is often at m/z 103, corresponding to the loss of the bromine atom ([M-Br]⁺). |
Synthesis and Experimental Protocols
3-Bromostyrene is typically synthesized from 3-bromobenzaldehyde via the Wittig reaction. This method provides a reliable route to the terminal alkene with good yields.
Experimental Protocol: Synthesis of 3-Bromostyrene via Wittig Reaction
This protocol describes the conversion of 3-bromobenzaldehyde to 3-bromostyrene using a phosphorus ylide generated from methyltriphenylphosphonium bromide.
Materials:
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Methyltriphenylphosphonium bromide
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Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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3-Bromobenzaldehyde
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Standard glassware for anhydrous reactions (e.g., oven-dried, three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet)
Procedure:
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Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise via syringe. The mixture will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
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Wittig Reaction: Cool the ylide solution back down to 0 °C.
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Dissolve 3-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
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Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel (typically eluting with hexanes or a low-polarity hexane/ethyl acetate mixture) to yield pure 3-bromostyrene.
Caption: Workflow for the synthesis of 3-Bromostyrene via the Wittig reaction.
Chemical Reactivity and Applications
3-Bromostyrene is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom, enabling the synthesis of complex molecular architectures.
The Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This is a powerful tool for extending carbon chains and creating stilbene-like structures.
This protocol provides a representative procedure for the Heck coupling of 3-bromostyrene.
Materials:
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3-Bromostyrene (1.0 equivalent)
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Ethyl acrylate (1.2 equivalents)
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Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
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Triphenylphosphine (PPh₃, 2-10 mol%)
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Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.0 equivalents)
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Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
Procedure:
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To an oven-dried Schlenk flask, add palladium(II) acetate, triphenylphosphine, and the base under a nitrogen or argon atmosphere.
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Add the anhydrous solvent, followed by 3-bromostyrene and ethyl acrylate via syringe.
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Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired (E)-ethyl 3-(3-vinylphenyl)acrylate.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by coupling an aryl halide with an organoboron compound. 3-Bromostyrene readily participates in this reaction, making it a key intermediate in the synthesis of complex molecules, including resveratrol derivatives and other bioactive compounds.[4]
This protocol outlines a general procedure for the Suzuki coupling of 3-bromostyrene.
Materials:
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3-Bromostyrene (1.0 equivalent)
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Phenylboronic acid (1.1 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)
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Solvent system (e.g., toluene, dioxane, or DMF)
Procedure:
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In a round-bottom flask, combine 3-bromostyrene, phenylboronic acid, and the palladium catalyst.
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Add the organic solvent (e.g., toluene) followed by the aqueous base solution.
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Fit the flask with a reflux condenser and heat the biphasic mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.
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After completion, cool the mixture to room temperature and separate the layers.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography to afford the product, 3-vinyl-1,1'-biphenyl.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The structural motif derived from 3-bromostyrene is present in various biologically active molecules. Its ability to undergo predictable and high-yielding cross-coupling reactions makes it a valuable starting material for creating libraries of compounds for drug screening. For example, bromostyrene derivatives are used as key intermediates in the synthesis of resveratrol and its analogs, which are known for their antioxidant and potential anticancer properties.[4]
Workflow: Synthesis of a Resveratrol Analog
The following diagram illustrates a synthetic pathway where a bromostyrene derivative, formed from a corresponding aldehyde, is a key intermediate that undergoes a Suzuki coupling to form the core stilbene structure of a resveratrol analog.
Caption: Synthetic workflow for a resveratrol analog via a bromostyrene intermediate.
Safety and Handling
3-Bromostyrene is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dry place away from heat and direct sunlight. The product is often stabilized and should be stored under refrigeration (2-8°C) to prevent polymerization.
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
3-Bromostyrene is a fundamental building block in modern organic synthesis. Its dual reactivity allows for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, which are indispensable in the synthesis of advanced materials and complex pharmaceutical agents. This guide provides the core technical information required by researchers to effectively and safely utilize this versatile compound in their work.
